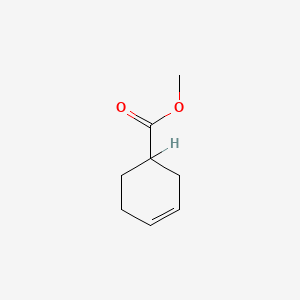

methyl cyclohex-3-ene-1-carboxylate

Description

The exact mass of the compound 3-Cyclohexene-1-carboxylic acid, methyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93912. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl cyclohex-3-ene-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl cyclohex-3-ene-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUNVLFESXFVFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884315 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6493-77-2 | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6493-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006493772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6493-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl cyclohex-3-enecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl cyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl cyclohex-3-ene-1-carboxylate, a valuable intermediate in organic synthesis. The core of this synthesis is the Diels-Alder reaction, a powerful and widely utilized method for the formation of six-membered rings. This document details the underlying mechanism, including thermal and Lewis acid-catalyzed pathways, and provides experimental protocols and key quantitative data for researchers in the field.

Core Synthesis Pathway: The Diels-Alder Reaction

The primary and most efficient route for the synthesis of methyl cyclohex-3-ene-1-carboxylate is the [4+2] cycloaddition reaction between 1,3-butadiene (the diene) and methyl acrylate (the dienophile). This reaction can be performed under thermal conditions or accelerated through the use of a Lewis acid catalyst.

Reaction Scheme:

An In-Depth Technical Guide to the Diels-Alder Reaction of Butadiene and Methyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. This reaction has proven invaluable in the construction of complex cyclic systems, which are prevalent in pharmaceuticals and other biologically active molecules. This technical guide provides a comprehensive overview of the Diels-Alder reaction between 1,3-butadiene and methyl acrylate, a classic example that illustrates the fundamental principles of this transformation. We will delve into the reaction mechanism, stereoselectivity, the influence of catalysts, and provide detailed experimental protocols and quantitative data to serve as a valuable resource for researchers in the field.

Reaction Mechanism and Stereoselectivity

The Diels-Alder reaction between 1,3-butadiene and methyl acrylate proceeds through a concerted, pericyclic transition state, leading to the formation of methyl cyclohex-3-enecarboxylate. The regioselectivity and stereoselectivity of this reaction are governed by the principles of Frontier Molecular Orbital (FMO) theory.

Frontier Molecular Orbital (FMO) Theory

The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (methyl acrylate) is the dominant factor in determining the course of the reaction. The electron-withdrawing nature of the ester group in methyl acrylate lowers the energy of its LUMO, facilitating a more favorable interaction with the HOMO of butadiene.

The regioselectivity of the reaction, which dictates the orientation of the substituents on the newly formed ring, is also explained by FMO theory. The major product is the "ortho" isomer, which results from the alignment of the largest coefficients of the HOMO of butadiene and the LUMO of methyl acrylate.

dot

Caption: FMO interaction in the Diels-Alder reaction.

Stereoselectivity: Endo vs. Exo Products

The Diels-Alder reaction can lead to the formation of two diastereomeric products: the endo and exo adducts. The "endo rule" suggests that for many Diels-Alder reactions, the endo product is the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the unsaturated substituent of the dienophile in the transition state.

However, for the thermal Diels-Alder reaction of 1,3-butadiene and methyl acrylate, experimental evidence using a deuterium-labeled butadiene has shown that the kinetic endo:exo ratio is nearly 1:1 in benzene solution.[1] This indicates that for this fundamental system, the secondary orbital interactions are not strong enough to significantly favor the endo product.

Lewis acid catalysis can dramatically influence the stereoselectivity. For the similar reaction of cyclopentadiene with methyl acrylate, the uncatalyzed reaction gives an endo:exo ratio of 82:12, while catalysis with AlCl₃·Et₂O increases this ratio to 99:1.[2]

Catalysis of the Diels-Alder Reaction

The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of Lewis acid catalysts.

Lewis Acid Catalysis

Lewis acids, such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄), coordinate to the carbonyl oxygen of the methyl acrylate. This coordination makes the dienophile more electron-deficient, lowering the energy of its LUMO and accelerating the reaction. Computational studies on the BF₃-catalyzed reaction of butadiene and methyl acrylate have shown a significant reduction in the activation energy compared to the uncatalyzed reaction.[3]

Lewis acid catalysis also generally enhances the endo selectivity of the reaction. The coordination of the Lewis acid to the dienophile can lead to a more organized transition state where secondary orbital interactions are more pronounced.

dot

References

physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate, a versatile building block in organic synthesis. This document details its synthesis, purification, and characterization, supported by experimental protocols and spectroscopic data.

Core Physical and Chemical Properties

Methyl cyclohex-3-ene-1-carboxylate is a cyclic ester with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] It is a key intermediate in the synthesis of various more complex molecules and is typically produced via a Diels-Alder reaction.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical data for methyl cyclohex-3-ene-1-carboxylate.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| CAS Number | 6493-77-2 | [2] |

| IUPAC Name | methyl cyclohex-3-ene-1-carboxylate | [2] |

| Boiling Point | 185 °C | [3] |

| Density (Specific Gravity) | 1.02 g/cm³ | [4] |

| Refractive Index | 1.4600 - 1.4620 | [5] |

| Appearance | Colorless to light yellow liquid | [5][6] |

| Purity (typical) | >98.0% (by GC) | [6] |

Synthesis of Methyl Cyclohex-3-ene-1-carboxylate

The primary route for the synthesis of methyl cyclohex-3-ene-1-carboxylate is the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene (1,3-butadiene) and a dienophile (methyl acrylate).[7][8] This reaction is known for its high atom economy and stereospecificity.

Reaction Mechanism: The Diels-Alder Reaction

The concerted mechanism of the Diels-Alder reaction involves the formation of a six-membered ring in a single step.

Experimental Protocols

Synthesis via Diels-Alder Reaction

This protocol is a generalized procedure based on established methods for Diels-Alder reactions involving 1,3-butadiene and methyl acrylate.[9]

Materials:

-

1,3-Butadiene (liquefied gas)

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

To a clean, dry high-pressure reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.

-

Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to safely introduce the liquefied 1,3-butadiene.

-

Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.

-

Seal the vessel and allow it to warm to room temperature behind a safety shield.

-

Heat the reaction mixture to a specified temperature (typically between 100-150 °C) for several hours. The exact temperature and time will depend on the desired conversion rate and should be optimized.

-

After the reaction is complete, cool the vessel to room temperature before carefully venting any unreacted butadiene in a fume hood.

-

The crude product is then purified by fractional distillation under reduced pressure.

Purification and Characterization Workflow

A typical workflow for the purification and characterization of the synthesized methyl cyclohex-3-ene-1-carboxylate is outlined below.

Spectroscopic Data

The structural confirmation of methyl cyclohex-3-ene-1-carboxylate is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~5.7 ppm (m, 2H): Olefinic protons (-CH=CH-).

-

~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).

-

~2.2-2.6 ppm (m, 5H): Allylic and methine protons on the cyclohexene ring.

-

~1.8-2.1 ppm (m, 2H): Methylene protons on the cyclohexene ring.

¹³C NMR (Predicted):

-

~175 ppm: Carbonyl carbon of the ester (C=O).

-

~125-127 ppm: Olefinic carbons (-CH=CH-).

-

~52 ppm: Methyl ester carbon (-OCH₃).

-

~25-40 ppm: Aliphatic carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for 3-Cyclohexene-1-carboxylic acid, methyl ester.[2]

Key IR Absorptions:

-

~3030 cm⁻¹: C-H stretch (vinylic).

-

~2940, 2860 cm⁻¹: C-H stretch (aliphatic).

-

~1735 cm⁻¹: C=O stretch (ester).

-

~1650 cm⁻¹: C=C stretch (alkene).

-

~1160 cm⁻¹: C-O stretch (ester).

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The NIST WebBook provides a reference mass spectrum for 3-Cyclohexene-1-carboxylic acid, methyl ester.[2]

Key MS Fragments (m/z):

-

140 (M⁺): Molecular ion peak.

-

109: Loss of -OCH₃.

-

81: Retro-Diels-Alder fragmentation (loss of methyl acrylate).

-

79: Further fragmentation of the cyclohexadiene cation.

-

59: Fragment corresponding to [COOCH₃]⁺.

This technical guide provides a foundational understanding of the physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate, along with its synthesis and characterization. For specific applications, further optimization of the experimental protocols may be required.

References

- 1. Impact of the Chemical Structure of Photoreactive Urethane (Meth)Acrylates with Various (Meth)Acrylate Groups and Built-In Diels–Alder Reaction Adducts on the UV-Curing Process and Self-Healing Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 5. 3-Methylcyclohex-3-ene-1-carboxylic acid | C8H12O2 | CID 12616831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester | C9H14O2 | CID 10909785 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Isomers of Methyl Cyclohex-3-ene-1-carboxylate

This guide provides a detailed overview of the key structural isomers of methyl cyclohexenecarboxylate, focusing on their synthesis, physical properties, and analytical characterization. The information is intended to support research and development activities where these compounds are of interest.

Core Structural Isomers

The primary structural isomers of methyl cyclohexenecarboxylate are positional isomers, distinguished by the location of the double bond within the cyclohexene ring relative to the methyl ester substituent. The principal isomers are:

-

Methyl cyclohex-1-ene-1-carboxylate: The double bond is located between carbons 1 and 2.

-

Methyl cyclohex-2-ene-1-carboxylate: The double bond is positioned between carbons 2 and 3.

-

Methyl cyclohex-3-ene-1-carboxylate: The double bond is found between carbons 3 and 4.

Methyl cyclohex-3-ene-1-carboxylate is a key product of the Diels-Alder reaction between methyl acrylate and 1,3-butadiene, a foundational reaction in organic synthesis. The other isomers are often synthesized through alternative routes or by isomerization of the primary Diels-Alder adduct.

The logical relationship between the synthesis of these isomers can be visualized as follows:

Quantitative Data and Physical Properties

The physical properties of these isomers are critical for their separation, purification, and identification. The following table summarizes key data points available in the literature.

| Property | Methyl cyclohex-1-ene-1-carboxylate | Methyl cyclohex-2-ene-1-carboxylate | Methyl cyclohex-3-ene-1-carboxylate |

| Molecular Formula | C₈H₁₂O₂ | C₈H₁₂O₂ | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol | 140.18 g/mol | 140.18 g/mol |

| Boiling Point | 78-80 °C at 15 mmHg | 80 °C at 18 mmHg | 75-76 °C at 16 mmHg |

| Density | 1.031 g/cm³ | 1.023 g/cm³ | 1.026 g/cm³ |

| Refractive Index (n²⁰/D) | 1.4740 | 1.4680 | 1.4631 |

Experimental Protocols

Synthesis of Methyl cyclohex-3-ene-1-carboxylate via Diels-Alder Reaction

This protocol details the synthesis of the primary isomer through a classic cycloaddition.

Materials:

-

1,3-Butadiene

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

A solution of methyl acrylate (1.0 mol) and a small amount of hydroquinone (polymerization inhibitor) in toluene is prepared.

-

The solution is charged into a high-pressure reaction vessel.

-

The vessel is cooled, and liquefied 1,3-butadiene (1.2 mol) is added.

-

The vessel is sealed and heated to 150 °C for approximately 6-8 hours. The pressure inside the vessel will increase significantly.

-

After cooling to room temperature, the vessel is carefully vented to release any unreacted butadiene.

-

The resulting mixture is transferred to a round-bottom flask.

-

The solvent (toluene) and any unreacted starting materials are removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by fractional distillation under vacuum to yield pure methyl cyclohex-3-ene-1-carboxylate.

The general workflow for this synthesis and subsequent analysis is outlined below.

Isomerization of Methyl cyclohex-3-ene-1-carboxylate

The thermodynamically more stable conjugated isomers (cyclohex-1-ene and cyclohex-2-ene) can be obtained by isomerization of the cyclohex-3-ene adduct, typically using a base catalyst.

Materials:

-

Methyl cyclohex-3-ene-1-carboxylate

-

Sodium methoxide (NaOMe)

-

Methanol (solvent)

-

Quenching agent (e.g., dilute HCl or ammonium chloride solution)

-

Diethyl ether (extraction solvent)

Procedure:

-

Methyl cyclohex-3-ene-1-carboxylate is dissolved in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of sodium methoxide (e.g., 0.1 mol equivalent) is added to the solution.

-

The mixture is heated to reflux and maintained at that temperature. The progress of the isomerization can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Once the desired isomer distribution is achieved (or equilibrium is reached), the reaction is cooled to room temperature.

-

The reaction is quenched by the slow addition of a dilute acidic solution to neutralize the base catalyst.

-

The product mixture is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting mixture of isomers can be separated by careful fractional distillation or preparative chromatography.

Spectroscopic Characterization

Definitive identification of each isomer is accomplished through spectroscopic methods, primarily NMR and IR spectroscopy.

-

¹H NMR: The chemical shifts and splitting patterns of the vinyl protons are highly diagnostic.

-

Cyclohex-3-ene isomer: Shows vinyl protons typically around 5.6-5.7 ppm.

-

Cyclohex-2-ene isomer: The vinyl protons are shifted further downfield.

-

Cyclohex-1-ene isomer: A single vinyl proton is observed, often as a triplet, around 6.7-7.0 ppm due to its position on the conjugated system.

-

-

¹³C NMR: The positions of the sp² hybridized carbon signals are key identifiers for the location of the double bond.

-

FTIR Spectroscopy: The C=C stretching frequency can provide clues. Conjugated esters (cyclohex-1-ene and cyclohex-2-ene isomers) will show a C=O stretch at a lower wavenumber (e.g., ~1715 cm⁻¹) compared to the non-conjugated cyclohex-3-ene isomer (e.g., ~1735 cm⁻¹). The C=C stretch in the conjugated systems is also more intense.

An In-depth Technical Guide to Methyl Cyclohex-3-ene-1-carboxylate: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl cyclohex-3-ene-1-carboxylate, a fundamental building block in organic synthesis. The document traces the historical discovery of its core synthetic route, the Diels-Alder reaction, and presents detailed experimental protocols for its preparation. Key quantitative data, including physicochemical properties and spectroscopic information, are summarized for easy reference. Furthermore, this guide illustrates the underlying reaction mechanism and a representative experimental workflow using standardized diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Introduction

Methyl cyclohex-3-ene-1-carboxylate is a cyclic ester that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its cyclohexene scaffold, functionalized with a methyl ester group, provides a valuable starting point for the construction of natural products, pharmaceuticals, and novel materials. The significance of this compound lies in its straightforward and efficient synthesis via one of the most powerful reactions in organic chemistry: the Diels-Alder reaction. This guide will delve into the historical context of this discovery and provide the technical details necessary for its practical application in a laboratory setting.

Discovery and Historical Context

The discovery of methyl cyclohex-3-ene-1-carboxylate is intrinsically linked to the discovery of the [4+2] cycloaddition reaction by German chemists Otto Diels and Kurt Alder in 1928.[1][2] This groundbreaking work, for which they were awarded the Nobel Prize in Chemistry in 1950, described the reaction of a conjugated diene with an alkene (dienophile) to form a six-membered ring.[3]

While a specific publication heralding the "discovery" of methyl cyclohex-3-ene-1-carboxylate is not prominent in the historical literature, its synthesis is a classic example of the reaction developed by Diels and Alder. The reaction between the simplest conjugated diene, 1,3-butadiene, and a simple dienophile, methyl acrylate, represents a fundamental application of their discovery. Early explorations of the scope and mechanism of the Diels-Alder reaction by its discoverers and others in the 1930s and beyond would have undoubtedly included reactions of this type, even if not singled out in a landmark paper. A 1936 publication by Alder and Rickert, for instance, further explored the synthetic utility of the Diels-Alder reaction, solidifying its place as a cornerstone of organic synthesis. The synthesis of related cyclohexene carboxaldehydes from butadiene and acrolein was described in the original 1928 paper by Diels and Alder, indicating that the reaction of butadiene with simple, activated alkenes was a key area of their initial investigations.[4]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of methyl cyclohex-3-ene-1-carboxylate is provided in the table below. This data is essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | PubChem, NIST WebBook[5][6] |

| Molecular Weight | 140.18 g/mol | PubChem, Fisher Scientific[5][6] |

| CAS Number | 6493-77-2 | NIST WebBook, Fisher Scientific[5][6] |

| Appearance | Colorless to light yellow liquid | TCI America[7] |

| Boiling Point | 185 °C | Fisher Scientific[6] |

| Form | Solid | Sigma-Aldrich[8] |

Synthesis

The primary and most efficient method for the synthesis of methyl cyclohex-3-ene-1-carboxylate is the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.

Reaction Mechanism

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The [4+2] cycloaddition involves the 4 π-electrons of the diene and the 2 π-electrons of the dienophile. The reaction is thermally allowed and typically requires heating. The rate of the reaction is enhanced by the presence of an electron-withdrawing group on the dienophile, such as the ester group in methyl acrylate, and electron-donating groups on the diene.

The mechanism can be visualized as a cyclic flow of electrons, leading to the simultaneous formation of two new carbon-carbon sigma bonds and a new pi bond in the resulting cyclohexene ring.

Experimental Protocol: Uncatalyzed Synthesis

This protocol is based on established procedures for Diels-Alder reactions involving 1,3-butadiene and activated dienophiles.

Materials:

-

1,3-Butadiene (liquefied, handled with appropriate precautions in a cooled apparatus)

-

Methyl acrylate (freshly distilled)

-

Hydroquinone (inhibitor)

-

Toluene (dry)

-

Anhydrous magnesium sulfate

-

Diels-Alder reaction tube or a pressure-rated vessel

Procedure:

-

To a thick-walled glass reaction tube, add methyl acrylate (1.0 equivalent), a catalytic amount of hydroquinone to inhibit polymerization, and dry toluene.

-

Cool the tube in a dry ice/acetone bath to -78 °C.

-

Carefully condense 1,3-butadiene (1.2 equivalents) into the reaction tube.

-

Seal the tube under vacuum or an inert atmosphere.

-

Allow the tube to slowly warm to room temperature behind a safety shield, and then heat in an oil bath at 100-150 °C for 6-12 hours.

-

After cooling to room temperature, carefully open the reaction vessel in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the toluene under reduced pressure.

-

The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 185 °C.

-

Alternatively, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by spectroscopic methods.

Experimental Protocol: Lewis Acid Catalyzed Synthesis

The Diels-Alder reaction between 1,3-butadiene and methyl acrylate can be catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which often allows for lower reaction temperatures and improved yields.[3]

Materials:

-

1,3-Butadiene

-

Methyl acrylate

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Dichloromethane (dry)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve methyl acrylate (1.0 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add boron trifluoride etherate (0.1-0.2 equivalents) to the solution.

-

Condense 1,3-butadiene (1.2 equivalents) into the reaction mixture.

-

Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC) or GC.

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography as described in the uncatalyzed procedure.

Characterization Data

The identity and purity of methyl cyclohex-3-ene-1-carboxylate are confirmed through various spectroscopic techniques. The following tables summarize the expected data.

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the olefinic protons, the allylic protons, the protons on the saturated part of the ring, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the ester (around 1730 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and C-H stretches. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound (m/z = 140.18). |

A summary of the mass spectrum data from the NIST WebBook is provided below.[5]

| m/z | Relative Intensity |

| 54 | 100 |

| 79 | 95 |

| 81 | 80 |

| 108 | 70 |

| 140 | 50 |

Applications in Synthesis

Methyl cyclohex-3-ene-1-carboxylate is a valuable precursor for the synthesis of a variety of target molecules. The double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or hydrogenation. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with organometallic reagents to introduce further complexity. These synthetic manipulations make it a key starting material in the synthesis of pharmaceuticals, agrochemicals, and fragrances.

Conclusion

Methyl cyclohex-3-ene-1-carboxylate, a product of the historic Diels-Alder reaction, remains a compound of significant interest in modern organic synthesis. Its straightforward preparation, coupled with the versatility of its functional groups, ensures its continued use in both academic research and industrial applications. This technical guide has provided a thorough overview of its discovery, synthesis, and characterization, offering a valuable resource for professionals in the chemical sciences.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Cyclohexene-1-carboxylic acid, 3-methyl-, methyl ester | C9H14O2 | CID 10909785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl cyclohex-3-ene-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl Cyclohex-3-ene-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for methyl cyclohex-3-ene-1-carboxylate (CAS No: 6493-77-2). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document includes tabulated quantitative data from mass spectrometry, infrared spectroscopy, and predicted nuclear magnetic resonance spectroscopy, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for methyl cyclohex-3-ene-1-carboxylate.

Table 1: Electron Ionization Mass Spectrometry (EI-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 140 | 25 | [M]⁺ (Molecular Ion) |

| 109 | 40 | [M - OCH₃]⁺ |

| 81 | 100 | [C₆H₉]⁺ (Base Peak) |

| 79 | 65 | [C₆H₇]⁺ |

| 53 | 45 | [C₄H₅]⁺ |

Data sourced from NIST WebBook.[1]

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3030 | C-H Stretch | =C-H (alkene) |

| 2935, 2860 | C-H Stretch | C-H (alkane) |

| 1735 | C=O Stretch | Ester |

| 1650 | C=C Stretch | Alkene |

| 1440 | C-H Bend | CH₂ |

| 1170 | C-O Stretch | Ester |

Data sourced from NIST Gas-Phase IR Spectrum Database.[2]

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted using chemical shift simulation software and may vary slightly from experimental values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| 5.70 | m | 2H | H-3, H-4 (alkene) |

| 3.68 | s | 3H | -OCH₃ (ester) |

| 2.55 | m | 1H | H-1 |

| 2.30 - 2.10 | m | 4H | H-2, H-5 |

| 1.85 | m | 2H | H-6 |

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Note: The following data is predicted using chemical shift simulation software and may vary slightly from experimental values.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 175.5 | C=O (ester) |

| 126.8 | C-3 or C-4 (alkene) |

| 125.2 | C-4 or C-3 (alkene) |

| 51.8 | -OCH₃ (ester) |

| 39.5 | C-1 |

| 28.7 | C-2 or C-5 |

| 25.0 | C-5 or C-2 |

| 24.6 | C-6 |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of methyl cyclohex-3-ene-1-carboxylate is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. A standard single-pulse experiment is used with a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment. The spectral width is set to approximately 220 ppm, with a relaxation delay of 2-5 seconds to ensure quantitative observation of all carbon signals, including quaternary carbons.

-

Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample such as methyl cyclohex-3-ene-1-carboxylate, a thin film is prepared by placing a drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like methyl cyclohex-3-ene-1-carboxylate.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Stereochemistry of Methyl Cyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of methyl cyclohex-3-ene-1-carboxylate, a key building block in organic synthesis. The document details its synthesis, stereoisomeric forms, and methods for chiral resolution and analysis, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a thorough understanding.

Introduction to the Stereochemistry

Methyl cyclohex-3-ene-1-carboxylate possesses a single chiral center at the C1 position of the cyclohexene ring, giving rise to a pair of enantiomers: (R)-methyl cyclohex-3-ene-1-carboxylate and (S)-methyl cyclohex-3-ene-1-carboxylate. The spatial arrangement of the methoxycarbonyl group at this stereocenter is crucial in the synthesis of various chiral molecules and active pharmaceutical ingredients.

The primary route to racemic methyl cyclohex-3-ene-1-carboxylate is the Diels-Alder reaction between 1,3-butadiene and methyl acrylate. This [4+2] cycloaddition is a powerful tool for the formation of the cyclohexene ring system. While the reaction can theoretically yield endo and exo diastereomers, studies have shown that for simple monosubstituted dienophiles like methyl acrylate, the kinetic endo:exo ratio is nearly 1:1, indicating a lack of significant diastereoselectivity under kinetic control.[1][2]

Synthesis and Stereochemical Outcome

The synthesis of racemic methyl cyclohex-3-ene-1-carboxylate is readily achieved through the Diels-Alder reaction. The following section provides a representative experimental protocol and discusses the stereochemical outcome.

Experimental Protocol: Synthesis of Racemic Methyl Cyclohex-3-ene-1-carboxylate

This protocol is a generalized procedure based on established methods for Diels-Alder reactions.

Materials:

-

1,3-Butadiene (liquefied or generated in situ)

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (or another suitable solvent)

-

Anhydrous magnesium sulfate

-

Reaction vessel suitable for pressure reactions (e.g., a sealed tube or autoclave)

Procedure:

-

To a pressure-resistant reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.

-

Cool the vessel to a low temperature (e.g., -78 °C) and carefully introduce a molar excess of liquefied 1,3-butadiene.

-

Seal the vessel and allow it to warm to room temperature, followed by heating to a specified temperature (e.g., 100-150 °C) for several hours. The reaction progress can be monitored by GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.

-

Dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution with water and brine to remove any water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield methyl cyclohex-3-ene-1-carboxylate as a colorless liquid.

Stereochemical Outcome of the Diels-Alder Reaction

As previously mentioned, the Diels-Alder reaction between 1,3-butadiene and methyl acrylate is not significantly diastereoselective.[1][2] This lack of selectivity is attributed to the small energy difference between the endo and exo transition states for this simple system.

Diagram: Diels-Alder Reaction and Stereoisomers

Caption: Synthesis of racemic methyl cyclohex-3-ene-1-carboxylate.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is critical for applications where stereochemistry is important. Enzymatic kinetic resolution has proven to be a highly effective method for obtaining enantiomerically pure methyl cyclohex-3-ene-1-carboxylate.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol is based on the use of a hydrolase to selectively hydrolyze one enantiomer of the racemic ester.

Materials:

-

Racemic methyl cyclohex-3-ene-1-carboxylate

-

Hydrolase enzyme (e.g., from Acinetobacter sp. JNU9335)

-

Phosphate buffer (e.g., pH 8.0)

-

Isooctane (or other suitable organic solvent)

-

Sodium hydroxide solution (for pH control)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a biphasic system containing the racemic methyl cyclohex-3-ene-1-carboxylate dissolved in isooctane and an aqueous phosphate buffer.

-

Add the hydrolase enzyme to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C).

-

Monitor the reaction progress and enantiomeric excess (ee) of the remaining ester by chiral gas chromatography (GC). The pH of the aqueous phase should be maintained by the addition of a sodium hydroxide solution to neutralize the carboxylic acid formed.

-

When the desired conversion (typically around 50%) and high ee of the unreacted ester are achieved, stop the reaction.

-

Separate the organic layer. The aqueous layer can be acidified and extracted to recover the hydrolyzed carboxylic acid.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent to obtain the enantiomerically enriched methyl cyclohex-3-ene-1-carboxylate.

Quantitative Data from Chiral Resolution

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) of (S)-methyl cyclohex-3-ene-1-carboxylate | >99% | N/A |

| Enantiomeric Excess (ee) of (R)-3-cyclohexene-1-carboxylic acid | 97% | N/A |

Diagram: Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for the separation of enantiomers.

Spectroscopic Data

| Carbon Atom | Expected ¹³C NMR Chemical Shift (ppm) |

| C=O | ~175 |

| C3/C4 (olefinic) | ~125-127 |

| O-CH₃ | ~51 |

| C1 | ~40 |

| C2/C5/C6 | ~25-30 |

| Proton | Expected ¹H NMR Chemical Shift (ppm) | Multiplicity |

| Olefinic H | 5.6-5.8 | m |

| O-CH₃ | ~3.7 | s |

| C1-H | 2.5-2.7 | m |

| Allylic H | 2.2-2.4 | m |

| Other ring H | 1.8-2.2 | m |

Note: These are approximate values and may vary depending on the solvent and specific stereoisomer.

Conclusion

The stereochemistry of methyl cyclohex-3-ene-1-carboxylate is a critical aspect of its application in asymmetric synthesis. While its formation via the Diels-Alder reaction results in a racemic mixture with little to no diastereoselectivity, efficient enzymatic kinetic resolution methods are available to access the enantiomerically pure forms. This guide provides the necessary data, protocols, and conceptual diagrams to aid researchers in the synthesis, separation, and characterization of these important chiral building blocks.

References

A Technical Guide to Lewis Acid Catalysis in the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Lewis acid catalysis in the synthesis of methyl cyclohex-3-ene-1-carboxylate, a key carbocyclic scaffold in organic synthesis. The Diels-Alder reaction between 1,3-butadiene and methyl acrylate, a classic [4+2] cycloaddition, is significantly enhanced by the presence of Lewis acids, which act as powerful catalysts to increase reaction rates and control stereoselectivity. This document provides a comprehensive overview of the reaction mechanism, a comparative analysis of various Lewis acid catalysts, detailed experimental protocols, and a summary of quantitative data to aid in the rational design and optimization of this important transformation.

The Core Reaction: A Lewis Acid-Mediated Diels-Alder Cycloaddition

The synthesis of methyl cyclohex-3-ene-1-carboxylate is achieved through the Diels-Alder reaction of 1,3-butadiene (the diene) and methyl acrylate (the dienophile). In its uncatalyzed form, this reaction often requires elevated temperatures and can result in a mixture of endo and exo stereoisomers with low selectivity.[1]

Lewis acids dramatically accelerate this process by coordinating to the carbonyl oxygen of the methyl acrylate. This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby narrowing the HOMO-LUMO gap between the diene and dienophile and lowering the activation energy of the reaction.[2][3] This electronic effect not only increases the reaction rate but can also enhance the stereoselectivity, often favoring the formation of the endo product due to secondary orbital interactions in the transition state.[4][5]

Comparative Analysis of Lewis Acid Catalysts

Theoretical calculations on the reaction of isoprene and methyl acrylate show a systematic decrease in the computed activation energies as the strength of the Lewis acid increases, in the order of I₂ < SnCl₄ < TiCl₄ < ZnCl₂ < BF₃ < AlCl₃.[6] This trend suggests that stronger Lewis acids lead to greater acceleration of the reaction.

| Lewis Acid Catalyst | Role and Theoretical Insights |

| Boron trifluoride (BF₃) | A commonly used and effective catalyst. Theoretical studies on the BF₃-catalyzed reaction of butadiene and methyl acrylate highlight its role in lowering the activation energy barrier.[2][7][8] |

| Aluminum chloride (AlCl₃) | Another powerful Lewis acid for this transformation. It is known to significantly enhance the rate and can improve the endo selectivity of the reaction.[3] |

| Tin(IV) chloride (SnCl₄) | A moderately strong Lewis acid that can be employed as a catalyst.[4][5] |

| Titanium(IV) chloride (TiCl₄) | A strong Lewis acid that is also effective in catalyzing Diels-Alder reactions.[4][5] |

| Zinc(II) chloride (ZnCl₂) | A milder Lewis acid that can also be used to promote the cycloaddition.[4][5] |

Experimental Protocols

The following are generalized experimental protocols for the Lewis acid-catalyzed synthesis of methyl cyclohex-3-ene-1-carboxylate. These should be regarded as templates and may require optimization based on specific laboratory conditions and desired outcomes.

General Experimental Setup and Procedure

Materials:

-

1,3-Butadiene (can be generated in situ from a suitable precursor like 3-sulfolene or used as a condensed gas)

-

Methyl acrylate (freshly distilled)

-

Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃, SnCl₄, TiCl₄, ZnCl₂)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution, water)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure: [9]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is used. The reaction is carried out under an inert atmosphere.

-

Catalyst Introduction: The Lewis acid is dissolved or suspended in the anhydrous solvent in the reaction flask and the mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C).

-

Reactant Addition: A solution of freshly distilled methyl acrylate in the anhydrous solvent is added to the dropping funnel. 1,3-Butadiene is then introduced into the reaction flask. The methyl acrylate solution is added dropwise to the stirred reaction mixture over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction is stirred at the set temperature and monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, it is quenched by the slow addition of a suitable quenching agent. Caution: The quenching of Lewis acids can be highly exothermic. The mixture is allowed to warm to room temperature.

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic layers are washed with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure methyl cyclohex-3-ene-1-carboxylate.[9]

Catalyst-Specific Considerations

-

BF₃·OEt₂: This catalyst is a liquid and is relatively easy to handle. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) in a chlorinated solvent like dichloromethane.

-

AlCl₃: This is a solid and should be handled in a glovebox or under a stream of inert gas due to its hygroscopic nature. It is a very active catalyst, and reactions can often be run at or below room temperature.

-

SnCl₄ and TiCl₄: These are liquids and are also highly sensitive to moisture. They should be handled with care using syringes under an inert atmosphere. Reactions are typically conducted at low temperatures.

-

ZnCl₂: This is a solid and is less reactive than the other Lewis acids mentioned. It may require higher temperatures or longer reaction times to achieve good conversion.

Visualizing the Process

Reaction Mechanism

Caption: Lewis acid-catalyzed Diels-Alder reaction mechanism.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

The use of Lewis acid catalysis is a powerful and indispensable tool for the efficient and stereoselective synthesis of methyl cyclohex-3-ene-1-carboxylate via the Diels-Alder reaction. By understanding the underlying principles of catalysis and having access to robust experimental protocols, researchers can effectively utilize this methodology to access this important molecular scaffold for applications in drug discovery and development. The choice of Lewis acid allows for the fine-tuning of reactivity and selectivity, making this a versatile and valuable reaction in the synthetic organic chemist's arsenal. Further experimental studies comparing a wider range of Lewis acids under standardized conditions would be highly beneficial to the scientific community for rational catalyst selection.

References

- 1. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scribd.com [scribd.com]

- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Theoretical Stability Analysis of Methyl Cyclohex-3-ene-1-carboxylate Conformers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies used to determine the conformational stability of methyl cyclohex-3-ene-1-carboxylate. The stability of this molecule is critical for understanding its reactivity and potential interactions in biological systems, making it a subject of interest in drug development and materials science. This document outlines the computational protocols, expected conformational isomers, and a framework for presenting the resulting data. The primary conformations arise from the pseudo-axial and pseudo-equatorial positioning of the methyl carboxylate group on the flexible cyclohex-3-ene ring. We detail the application of Density Functional Theory (DFT) for geometry optimization and energy calculations, providing a robust protocol for researchers to follow.

Introduction to Conformational Analysis of Substituted Cyclohexenes

The cyclohexene ring, due to the presence of a double bond, adopts a half-chair or sofa conformation, which is significantly different from the chair conformation of cyclohexane. The introduction of a substituent, such as a methyl carboxylate group, at the C-1 position leads to the possibility of two primary diastereomeric conformers: pseudo-axial and pseudo-equatorial.

The relative stability of these conformers is dictated by a balance of steric and electronic effects. In substituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[1][2] For methylcyclohexane, the equatorial conformer is more stable by approximately 7.6 kJ/mol.[3][4] However, the flattened nature of the cyclohexene ring alters the classic 1,3-diaxial interactions, necessitating a detailed computational investigation to determine the precise energy differences.

Theoretical Conformations of Methyl Cyclohex-3-ene-1-carboxylate

The two primary conformations of methyl cyclohex-3-ene-1-carboxylate are the pseudo-axial and pseudo-equatorial conformers, resulting from the orientation of the methyl carboxylate group at the C-1 position.

-

Pseudo-Equatorial (e): The methyl carboxylate group is directed away from the general plane of the ring, minimizing steric interactions with the rest of the ring atoms. This conformation is generally expected to be the more stable isomer.

-

Pseudo-Axial (a): The methyl carboxylate group is oriented roughly perpendicular to the general plane of the ring. This orientation can lead to steric strain with the axial hydrogen atoms on the same side of the ring, potentially rendering it less stable.

Computational Methodology: A Detailed Protocol

Density Functional Theory (DFT) is a powerful computational method for accurately predicting the geometries and relative energies of molecular conformers. A typical workflow for the stability analysis of methyl cyclohex-3-ene-1-carboxylate is outlined below.

3.1. Software and Hardware

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Hardware: A high-performance computing cluster is recommended for timely completion of calculations.

3.2. Computational Protocol

-

Initial Structure Generation:

-

Construct the 3D structures of both the pseudo-axial and pseudo-equatorial conformers of methyl cyclohex-3-ene-1-carboxylate using a molecular modeling program (e.g., Avogadro, ChemDraw).

-

-

Geometry Optimization:

-

Perform geometry optimizations for both conformers using DFT. A common and reliable functional is B3LYP, paired with a Pople-style basis set such as 6-31G(d).

-

The optimization process will find the lowest energy structure for each conformer.

-

-

Frequency Calculations:

-

Following optimization, perform frequency calculations at the same level of theory. This step serves two purposes:

-

To confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

-

Single-Point Energy Calculations (Optional but Recommended):

-

For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set, such as 6-311+G(d,p).

-

-

Data Analysis:

-

Extract the electronic energies, ZPVE-corrected energies, and Gibbs free energies for both conformers.

-

Calculate the relative energies of the pseudo-axial conformer with respect to the more stable pseudo-equatorial conformer.

-

Data Presentation: Summarized Quantitative Data

The calculated energies for the pseudo-axial and pseudo-equatorial conformers of methyl cyclohex-3-ene-1-carboxylate should be presented in a clear and organized table.

| Conformer | Electronic Energy (Hartree) | ZPVE-Corrected Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kJ/mol) |

| Pseudo-Equatorial | Calculated Value | Calculated Value | Calculated Value | 0.00 |

| Pseudo-Axial | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Table 1: Theoretically calculated energies for the conformers of methyl cyclohex-3-ene-1-carboxylate at a specified level of theory (e.g., B3LYP/6-31G(d)).

Visualizations

5.1. Conformational Isomers

5.2. Computational Workflow

Conclusion

This technical guide provides a standardized and robust framework for the theoretical investigation of the conformational stability of methyl cyclohex-3-ene-1-carboxylate. By following the detailed computational protocols, researchers can obtain reliable data on the relative energies of the pseudo-axial and pseudo-equatorial conformers. This information is invaluable for understanding the molecule's intrinsic properties and predicting its behavior in various chemical and biological environments. The presented workflow and data presentation standards aim to facilitate clear communication and comparison of results within the scientific community.

References

An In-depth Technical Guide to Methyl Cyclohex-3-ene-1-carboxylate (CAS: 6493-77-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl cyclohex-3-ene-1-carboxylate, a versatile cyclic ester with significant applications in organic synthesis and the development of novel chemical entities. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, explores its applications, and outlines essential safety information.

Chemical and Physical Properties

Methyl cyclohex-3-ene-1-carboxylate is a colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 6493-77-2 | [2] |

| Molecular Formula | C₈H₁₂O₂ | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Purity | >98.0% (GC) | [1] |

| Boiling Point | 174.9 °C at 760 mmHg (Predicted) | |

| Density | 1.03 g/cm³ (Predicted) | |

| Solubility | Information not available | |

| InChI Key | IPUNVLFESXFVFH-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1CCC=CC1 | [2] |

Spectroscopic Data

Synthesis: The Diels-Alder Reaction

Methyl cyclohex-3-ene-1-carboxylate is classically synthesized via a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene and methyl acrylate.[5] This reaction is a cornerstone of organic synthesis, known for its efficiency in forming six-membered rings.[6]

Experimental Protocol: Synthesis of Methyl Cyclohex-3-ene-1-carboxylate

The following is a generalized procedure based on established Diels-Alder reaction principles. Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

1,3-Butadiene (liquefied gas or generated in situ)

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (or another suitable solvent)

-

Pressure-rated reaction vessel (autoclave)

Procedure:

-

To a pressure-rated reaction vessel, add methyl acrylate and a small amount of hydroquinone to inhibit polymerization.

-

Cool the vessel to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to facilitate the safe addition of liquefied 1,3-butadiene.

-

Carefully add a molar excess of 1,3-butadiene to the reaction vessel.

-

Seal the vessel and allow it to slowly warm to room temperature behind a safety shield.

-

Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress via techniques like GC-MS.

-

After the reaction is complete, cool the vessel to room temperature and cautiously vent any unreacted 1,3-butadiene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure methyl cyclohex-3-ene-1-carboxylate.

Logical Workflow for Diels-Alder Synthesis:

Caption: A streamlined workflow for the synthesis of methyl cyclohex-3-ene-1-carboxylate.

Applications in Research and Development

Methyl cyclohex-3-ene-1-carboxylate serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules. Its cyclohexene core is a common motif in many natural products and pharmacologically active compounds.

Role in Stereoselective Synthesis

The double bond and the ester functionality of methyl cyclohex-3-ene-1-carboxylate provide two reactive handles that can be manipulated with a high degree of stereocontrol. This makes it an attractive starting material for the synthesis of chiral molecules, which is of paramount importance in drug development where enantiomeric purity is often a critical factor for efficacy and safety.[5]

Potential as a Fragrance Ingredient

Cyclohexene derivatives are known for their use in the fragrance industry. While specific applications of methyl cyclohex-3-ene-1-carboxylate as a fragrance are not extensively documented in publicly available literature, related methyl cyclohexane carboxylates have been patented for their fruity and floral characteristics. This suggests a potential application for this compound in the formulation of perfumes and other scented products.

Safety and Handling

Methyl cyclohex-3-ene-1-carboxylate is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken when handling this compound.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapour[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

Precautionary Statements

It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Workflow:

References

- 1. Methyl 3-Cyclohexene-1-carboxylate | 6493-77-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Methyl cyclohex-3-ene-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Methyl 1-methylcyclohex-3-ene-1-carboxylate | C9H14O2 | CID 110867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl Cyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of methyl cyclohex-3-ene-1-carboxylate. The primary method described is the Diels-Alder reaction, a powerful and widely used method for the formation of six-membered rings. This cycloaddition reaction involves the [4+2] cycloaddition of a conjugated diene, 1,3-butadiene, with a dienophile, methyl acrylate. The protocol outlines both a thermal and a Lewis acid-catalyzed pathway, with the latter often providing improved reaction rates and selectivity. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Methyl cyclohex-3-ene-1-carboxylate is a valuable intermediate in organic synthesis, serving as a precursor for various more complex molecules in pharmaceutical and materials science research. The cyclohexene moiety provides a versatile scaffold that can be further functionalized. The Diels-Alder reaction is an efficient method for the construction of the core cyclohexene ring structure of this molecule. The reaction proceeds by the concerted interaction of the π-systems of the diene and the dienophile, forming a new six-membered ring with good stereochemical control. The use of a Lewis acid catalyst can enhance the reactivity of the dienophile and influence the regioselectivity of the cycloaddition.

Signaling Pathways and Logical Relationships

The synthesis of methyl cyclohex-3-ene-1-carboxylate is achieved through a Diels-Alder reaction. This process can be represented as a direct transformation from starting materials to the product, optionally involving a catalyst to facilitate the reaction.

Caption: A diagram illustrating the Diels-Alder reaction for the synthesis of methyl cyclohex-3-ene-1-carboxylate.

Experimental Protocols

This section details two common protocols for the synthesis of methyl cyclohex-3-ene-1-carboxylate: a thermal approach and a Lewis acid-catalyzed approach.

Protocol 1: Thermal Diels-Alder Reaction

This protocol relies on elevated temperatures to facilitate the cycloaddition.

Materials:

-

1,3-Butadiene (can be generated in situ from sulfolene or used as a condensed gas)

-

Methyl acrylate

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Reaction vessel (e.g., a sealed tube or a high-pressure reactor)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a thick-walled, sealed reaction tube, place methyl acrylate (1.0 eq) and a small amount of hydroquinone (as a polymerization inhibitor).

-

Addition of Diene: Cool the tube in a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the reaction tube.

-

Reaction: Seal the tube and allow it to warm to room temperature behind a safety shield. Heat the reaction mixture at 100-150 °C for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: After cooling to room temperature, carefully open the reaction vessel. Transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure methyl cyclohex-3-ene-1-carboxylate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol utilizes a Lewis acid to accelerate the reaction and potentially improve selectivity.

Materials:

-

1,3-Butadiene

-

Methyl acrylate

-

Boron trifluoride etherate (BF₃·OEt₂) or Aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions, work-up, and purification

Procedure:

-

Reaction Setup: Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst and Dienophile: Under a nitrogen atmosphere, dissolve methyl acrylate (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.1-0.2 eq) to the stirred solution.

-

Diene Addition: Add a solution of 1,3-butadiene (1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes.

-

Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of methyl cyclohex-3-ene-1-carboxylate.

| Parameter | Thermal Reaction | Lewis Acid-Catalyzed Reaction | Reference |

| Typical Yield | 40-60% | 70-90% | General yields for Diels-Alder reactions of this type. |

| Reaction Time | 12-24 hours | 1-4 hours | Typical reaction times observed for thermal versus catalyzed Diels-Alder reactions. |

| Reaction Temperature | 100-150 °C | 0 °C to room temperature | Standard temperature ranges for these reaction types. |

| Purity (after purif.) | >98% (GC) | >98% (GC) | Purity is typically high after appropriate purification methods like distillation or chromatography. |

| Boiling Point | ~185 °C | ~185 °C | The boiling point of the final product. |

| Refractive Index | 1.4600-1.4620 | 1.4600-1.4620 | The refractive index of the final product. |

Experimental Workflow

The general workflow for the synthesis of methyl cyclohex-3-ene-1-carboxylate is depicted in the following diagram.

Caption: A flowchart of the experimental workflow for the synthesis of methyl cyclohex-3-ene-1-carboxylate.

Characterization Data

The final product, methyl cyclohex-3-ene-1-carboxylate, should be characterized to confirm its identity and purity.

-

¹H NMR (CDCl₃): Chemical shifts will be characteristic of the protons in the cyclohexene ring and the methyl ester group.

-

¹³C NMR (CDCl₃): Will show distinct peaks for the carbonyl carbon of the ester, the olefinic carbons, and the aliphatic carbons of the ring.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretch of the ester is expected. A peak around 1650 cm⁻¹ for the C=C stretch of the alkene will also be present.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will show the molecular ion peak corresponding to the molecular weight of the product (140.18 g/mol ).

Safety Precautions

-

1,3-Butadiene is a flammable gas and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

-

Lewis acids such as BF₃·OEt₂ and AlCl₃ are corrosive and react violently with water. They should be handled with care under anhydrous conditions.

-

The thermal reaction is conducted in a sealed tube under pressure, which presents an explosion hazard. Appropriate safety precautions, such as using a blast shield, must be taken.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Applications of Methyl Cyclohex-3-ene-1-carboxylate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclohex-3-ene-1-carboxylate is a versatile cyclic ester that serves as a valuable building block in modern organic synthesis. Its unique structural features, including a reactive double bond and a modifiable ester group, make it a key intermediate in the synthesis of a wide array of complex molecules. This document provides detailed application notes and experimental protocols for the use of methyl cyclohex-3-ene-1-carboxylate in several key synthetic transformations, including its formation via the Diels-Alder reaction, its conversion to valuable epoxides, and the subsequent ring-opening of these epoxides to afford functionalized cyclohexane derivatives. These derivatives are pivotal in the development of pharmaceuticals, agrochemicals, coatings, and plasticizers.[1][2][3]

I. Synthesis of Methyl Cyclohex-3-ene-1-carboxylate via Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. The reaction between a conjugated diene and a dienophile, in this case, 1,3-butadiene and methyl acrylate, respectively, provides an efficient route to methyl cyclohex-3-ene-1-carboxylate.[4][5][6] The reaction can be performed under thermal conditions or with Lewis acid catalysis to improve reaction rates and selectivity.[7]

Experimental Protocol: Diels-Alder Reaction